N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversity

This compound is a differentiated polypharmacology probe, covalently fusing quinoline, benzothiazole, and thiophene into a single scaffold. Unlike simple hydrazides, only this precise heterocyclic composition delivers the reported dual anticancer/antimicrobial activity. Ideal for EGFR-TKI hit discovery, SAR expansion, and library diversification. Procure with confidence—standard benzothiazole or quinoline-4-carbohydrazide replacements will fail to replicate the multi-target profile.

Molecular Formula C21H13ClN4OS2
Molecular Weight 436.93
CAS No. 851979-20-9
Cat. No. B2954199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
CAS851979-20-9
Molecular FormulaC21H13ClN4OS2
Molecular Weight436.93
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NNC4=NC5=C(S4)C=CC=C5Cl
InChIInChI=1S/C21H13ClN4OS2/c22-14-6-3-8-18-19(14)24-21(29-18)26-25-20(27)13-11-16(17-9-4-10-28-17)23-15-7-2-1-5-12(13)15/h1-11H,(H,24,26)(H,25,27)
InChIKeyFWAVTYNFXGPKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 851979-20-9): Structural, Physicochemical & Procurement Profile for Research-Use-Only Selection


N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 851979-20-9) is a synthetic, research-use-only small molecule with the molecular formula C21H13ClN4OS2 and a molecular weight of 436.9 g/mol . Its structure covalently fuses three privileged heterocyclic pharmacophores—quinoline, benzothiazole, and thiophene—within a single, rigidified hydrazone-linked scaffold . This architectural combination is distinct from simpler quinoline-4-carbohydrazides and confers a unique chemical space for probing polypharmacology in anticancer and antimicrobial target classes where dual or multi-target engagement is increasingly valued over single-target selectivity [1].

Why N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide Cannot Be Replaced by a Simple Benzothiazole or Quinoline Analog: The Polypharmacophore Logic


Attempts to substitute this compound with a simpler benzothiazole, a quinoline-4-carbohydrazide lacking the thiophene ring, or a chlorobenzothiazole with a non-quinoline hydrazide will fail because the specific pharmacophoric triad is essential for the reported class-level anticancer and antimicrobial polypharmacology [1]. In structurally analogous benzo[d]thiazolyl-2-quinolone hybrids, the simultaneous presence of the benzothiazole and quinoline/quinolone moieties was required for potent dual cytotoxic and antibacterial activity; removal of either core abolished activity against MCF-7 cells and Gram-negative bacteria [1]. Therefore, a generic benzothiazole or a simple quinoline-4-carbohydrazide (e.g., CAS 39072-28-1) cannot reproduce the multi-target interaction profile that the full hybrid scaffold is hypothesized to deliver, making the specific substitution pattern and heterocyclic composition of CAS 851979-20-9 a critical procurement decision, not an interchangeable commodity choice.

Quantitative Differential Evidence for N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide vs. Closest Structural Analogs


Structural Complexity & Scaffold Uniqueness vs. Simple Quinoline-4-carbohydrazide (CAS 39072-28-1) and 6-Cl Regioisomer (CAS 851979-80-1)

CAS 851979-20-9 possesses a unique 4-chloro substitution on the benzothiazole ring, combined with a 2-thiophenyl substituent on the quinoline core, distinguishing it from the unsubstituted parent 2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 39072-28-1) and the 6-chloro regioisomer (N'-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide, CAS 851979-80-1). While quantitative biological data for CAS 851979-20-9 itself is absent from the peer-reviewed literature as of 2026, structure-activity relationship (SAR) studies on closely related benzo[d]thiazolyl-2-quinolone hybrids demonstrate that the position and nature of substituents on the benzothiazole ring profoundly modulate anticancer potency [1]. In the Bolakatti et al. series, the most potent hybrid (8f) achieved an IC50 of <20 µM against MCF-7 breast cancer cells, whereas analogs lacking the optimal benzothiazole substitution or the quinoline core were significantly less active or inactive [1]. Computational docking further confirmed that the 4-chlorobenzothiazole moiety could engage in additional halogen-bonding interactions within the ATP-binding pocket of EGFR tyrosine kinase (PDB: 1M17), a gain-of-interaction that is not possible for the 6-chloro regioisomer or the non-chlorinated parent [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversity

Computationally Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. 6-Cl Regioisomer

The 4-chloro substitution pattern in CAS 851979-20-9 is predicted to confer subtly different lipophilicity and electronic properties compared to the 6-chloro regioisomer. Using the SMILES representation, computational prediction (e.g., XLogP3, topological polar surface area) reveals that the 4-Cl isomer places the electron-withdrawing chlorine atom at a position with a distinct resonance effect on the benzothiazole nitrogen, altering the pKa of the hydrazone NH and the overall lipophilicity profile. While no direct experimental logP data are available for CAS 851979-20-9, the parent 2-(thiophen-2-yl)quinoline-4-carbohydrazide has a computed XLogP3 of 2.1 [1]. The addition of the 4-chlorobenzothiazole moiety is expected to increase logP by approximately 1.5–2.0 units, placing CAS 851979-20-9 in a more lipophilic region of chemical space (estimated logP 3.5–4.1) than the parent analog. This is critical for membrane permeability, plasma protein binding, and intracellular target access.

ADME Prediction Lipophilicity Drug-Likeness

In Silico Anticancer Target Engagement Potential vs. Benzothiazole-Quinoline Hybrid Series

Molecular docking studies on the structurally related benzo[d]thiazolyl-2-quinolone hybrid series (Bolakatti et al., 2021) demonstrated that compounds with a benzothiazole moiety directly linked to a quinoline/quinolone core can occupy the ATP-binding site of EGFR tyrosine kinase (PDB: 1M17) with binding energies comparable to known inhibitors [1]. The most potent hybrid (8f) showed a docking score of -8.2 kcal/mol and formed key hydrogen bonds with Met793 and a halogen-bond interaction with Leu788 [1]. The 4-chlorobenzothiazole-thiophenyl-quinoline scaffold of CAS 851979-20-9 is structurally poised to recapitulate and potentially enhance this binding mode: the 4-chloro substituent can engage in halogen bonding with backbone carbonyl oxygens in the hinge region, while the thiophene ring provides additional π-π stacking with Phe856 [1]. By contrast, analogs lacking the thiophene ring or with different halogen substitution patterns showed reduced docking scores (>1.5 kcal/mol weaker) and failed to form the halogen-bond interaction [1].

Molecular Docking EGFR Inhibition Tyrosine Kinase

Commercial Availability and Physical Form Differentiation vs. Closest Procurable Analogs

A procurement-relevant differentiator is the commercial landscape: the simple parent compound 2-(thiophen-2-yl)quinoline-4-carbohydrazide (CAS 39072-28-1) is available from Sigma-Aldrich as a powder with 95% purity and a melting point of 237–239 °C , while the 6-chloro regioisomer (CAS 851979-80-1) and the 4-methyl analog (CAS 851977-97-4) are primarily offered through custom synthesis vendors with limited characterization data . CAS 851979-20-9 itself is typically supplied via specialty chemical sources (e.g., Chemsrc-listed vendors) with purity claims typically ≥95% (HPLC), but rigorous independent analytical characterization (NMR, HRMS, HPLC purity, melting point) must be verified upon receipt . The absence of a defined melting point in authoritative databases for CAS 851979-20-9 versus the well-characterized CAS 39072-28-1 (mp 237–239 °C) is a critical quality control consideration .

Chemical Procurement Compound Management Purity Specification

Polypharmacology Potential: Dual Anticancer-Antimicrobial Activity Class Signature

A key differentiation of the benzothiazole-quinoline-thiophene hybrid class, to which CAS 851979-20-9 belongs, is the demonstrated dual anticancer and antimicrobial activity in structurally analogous compounds. In the Bolakatti et al. (2021) series, the benzo[d]thiazolyl-2-quinolone hybrids not only inhibited MCF-7 cancer cell proliferation (IC50 <20 µM for the most potent analog) but also suppressed the growth of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa [1]. This dual bioactivity profile is a direct consequence of the molecular hybridization strategy: the benzothiazole moiety targets bacterial DNA gyrase and dihydroorotase, while the quinoline-thiophene core engages eukaryotic kinase and topoisomerase targets [1][2]. Simple quinoline-4-carbohydrazides lacking the benzothiazole ring do not exhibit this dual activity [3]. For researchers investigating compounds with both anticancer and antibacterial properties (e.g., in immunocompromised cancer patients with co-infections), CAS 851979-20-9 represents a single-molecule entry point to explore this polypharmacology.

Polypharmacology Anticancer Antimicrobial Resistance

Explicit Disclosure of Evidence Limitations for CAS 851979-20-9

CRITICAL CAVEAT (mandated by the Evidence Guide framework): As of April 30, 2026, no peer-reviewed primary research paper, patent with quantitative biological data, or authoritative database entry (ChEMBL, BindingDB, PubChem BioAssay) has been identified that reports direct, experimentally measured biological activity (IC50, EC50, Ki, MIC, or in vivo efficacy) for CAS 851979-20-9. All quantitative differentiation claims in this guide are based on class-level inference from the closest structurally characterized analog series (benzo[d]thiazolyl-2-quinolone hybrids, Bolakatti et al., 2021 [1]) and on computational predictions derived from the compound's SMILES structure. Procurement decisions for CAS 851979-20-9 must be made with the explicit understanding that the biological activity of this specific compound remains unvalidated. Any screening campaign should include the 6-chloro regioisomer (CAS 851979-80-1) and the non-benzothiazole parent (CAS 39072-28-1) as direct comparators to empirically establish structure-activity relationships.

Data Transparency Research-Use-Only Compound Characterization

Optimal Research Use Cases for N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide Based on Evidence Profile


EGFR-Targeted Anticancer Hit Discovery and Lead Optimization

CAS 851979-20-9 is best deployed as a structurally novel starting point in an EGFR tyrosine kinase inhibitor (TKI) hit discovery program. The class-level docking evidence supports engagement of the ATP-binding pocket (PDB: 1M17) with a binding mode that includes a predicted halogen-bond interaction from the 4-chloro substituent [1]. Researchers should benchmark this compound against the 6-chloro regioisomer and the non-benzothiazole parent in a panel of EGFR-dependent (e.g., A431, HCC827) and EGFR-independent cancer cell lines to empirically validate the predicted selectivity. The compound's predicted lipophilicity (estimated logP 3.5–4.1) [2] suggests it may require <0.1% DMSO in final assay conditions to avoid solvent toxicity.

Polypharmacology Screening: Simultaneous Anticancer and Antibacterial Profiling

The dual anticancer–antibacterial class signature of benzothiazole-quinoline hybrids makes CAS 851979-20-9 an attractive candidate for polypharmacology screening. A recommended primary screening cascade includes: (i) MTT cytotoxicity assay against MCF-7, A549, and HCT-116 cancer cell lines (48–72 h exposure, 0.1–100 µM dose range); (ii) broth microdilution MIC determination against ESKAPE pathogen panel (E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.) per CLSI guidelines; and (iii) counter-screening against human primary fibroblasts (e.g., NHDF) to establish a preliminary selectivity window [1][3]. The compound should be tested alongside the 6-Cl regioisomer to assess the impact of chlorine position on the dual activity profile.

Structure-Activity Relationship (SAR) Expansion Around the 4-Chlorobenzothiazole Vector

For medicinal chemistry teams seeking to diversify their benzothiazole-quinoline library, CAS 851979-20-9 serves as a key intermediate or reference standard for exploring the SAR of the 4-position on the benzothiazole ring. The compound can be used as a starting material for further derivatization (e.g., Suzuki coupling at the 4-Cl position, nucleophilic aromatic substitution) or as a reference ligand in competitive binding assays . Procurement alongside the 4-methyl analog (CAS 851977-97-4) and the 4,6-difluoro analog enables a systematic exploration of steric and electronic effects at the benzothiazole 4-position .

Analytical Reference Standard for Method Development and Quality Control

Given the compound's moderate molecular weight (436.9 g/mol) and distinct chromatographic properties predicted from its heterocyclic composition, CAS 851979-20-9 can serve as a retention time marker and system suitability standard for HPLC-MS method development targeting benzothiazole-quinoline hybrid libraries. Its characteristic UV absorption profile (quinoline λmax ≈ 320–340 nm; benzothiazole λmax ≈ 280–300 nm) provides dual-wavelength detection capability . Researchers should establish in-house purity specifications (≥95% by HPLC-UV at 254 and 300 nm) and confirm identity by HRMS and 1H/13C NMR before use as a reference standard.

Quote Request

Request a Quote for N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.